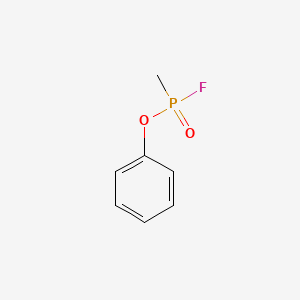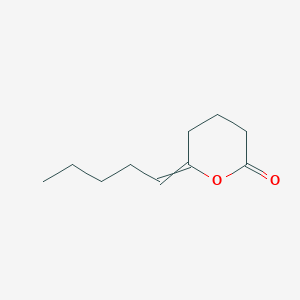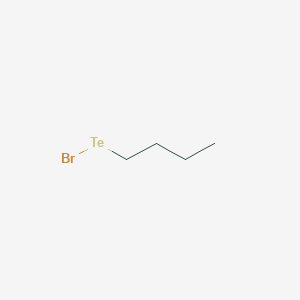
1-Butanetellurenyl bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butanetellurenyl bromide: is an organotellurium compound with the molecular formula C4H9BrTe It is a derivative of butane where one hydrogen atom is replaced by a tellurenyl bromide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Butanetellurenyl bromide can be synthesized through the reaction of butyl lithium with tellurium tetrabromide. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: 1-Butanetellurenyl bromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tellurium dioxide.
Reduction: It can be reduced to elemental tellurium.
Substitution: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used under mild conditions.
Major Products Formed:
Oxidation: Tellurium dioxide.
Reduction: Elemental tellurium.
Substitution: Various organotellurium compounds depending on the nucleophile used.
Applications De Recherche Scientifique
1-Butanetellurenyl bromide has several applications in scientific research:
Biology: It is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 1-Butanetellurenyl bromide involves its interaction with various molecular targets. In biological systems, it can interact with thiol groups in proteins, leading to the modification of enzyme activity and cellular signaling pathways. The tellurium atom in the compound can form covalent bonds with sulfur atoms in cysteine residues, affecting protein function.
Comparaison Avec Des Composés Similaires
1-Butylselenyl bromide: Similar in structure but contains selenium instead of tellurium.
1-Butylsulfanyl bromide: Contains sulfur instead of tellurium.
1-Butylphosphanyl bromide: Contains phosphorus instead of tellurium.
Uniqueness: 1-Butanetellurenyl bromide is unique due to the presence of tellurium, which imparts distinct chemical properties compared to its sulfur, selenium, and phosphorus analogs. Tellurium compounds often exhibit higher reactivity and different electronic properties, making them valuable in specific applications.
Propriétés
Numéro CAS |
172536-06-0 |
|---|---|
Formule moléculaire |
C4H9BrTe |
Poids moléculaire |
264.6 g/mol |
Nom IUPAC |
butyl tellurohypobromite |
InChI |
InChI=1S/C4H9BrTe/c1-2-3-4-6-5/h2-4H2,1H3 |
Clé InChI |
JACHPMMTJPNDEG-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Te]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


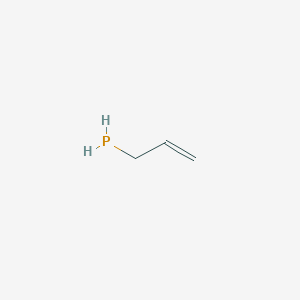
![Silane, trimethyl[[2-methyl-3-(1-methylethyl)-1-cyclopenten-1-yl]oxy]-](/img/structure/B14262220.png)
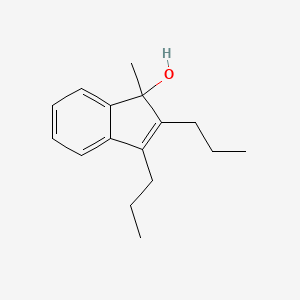
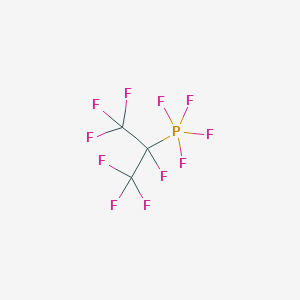

![(3S,4aR,7R,8R,8aR)-8-[(1R)-1-acetyloxy-2-carboxyethyl]-3-[furan-3-yl-[(2R,3R,4S,5S,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]oxymethyl]-7-(2-hydroxypropan-2-yl)-3,4a,8-trimethyl-5-oxospiro[2,6,7,8a-tetrahydro-1H-naphthalene-4,3'-oxirane]-2'-carboxylic acid](/img/structure/B14262244.png)
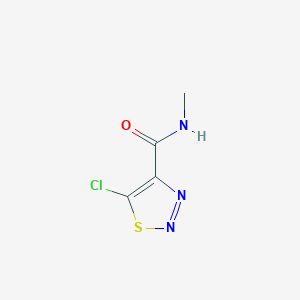



![2-[4-(dimethylamino)phenyl]-N-(2-hydroxyethyl)-2-oxoacetamide](/img/structure/B14262275.png)
